molecular formula C20H20N6OS B4252730 2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4252730
M. Wt: 392.5 g/mol
InChI Key: PUQKYNOJMZQKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the triazolopyrimidine core.

    Attachment of the Thienylmethyl Group: This can be done through alkylation reactions using thienylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group.

    Reduction: Reduction reactions can occur at various sites, potentially altering the pharmacophore properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylpiperazine or triazolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various hydrogenated derivatives.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in research to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the thienylmethyl group.

    5-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the phenylpiperazine moiety.

Uniqueness

The presence of both the phenylpiperazine and thienylmethyl groups in 2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one makes it unique. This combination of functional groups contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c27-18-14-15(13-17-7-4-12-28-17)21-19-22-20(23-26(18)19)25-10-8-24(9-11-25)16-5-2-1-3-6-16/h1-7,12,14H,8-11,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQKYNOJMZQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC(=CC(=O)N4N3)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 3
2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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